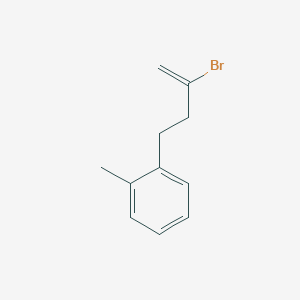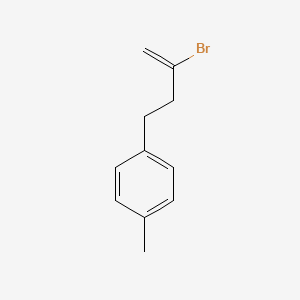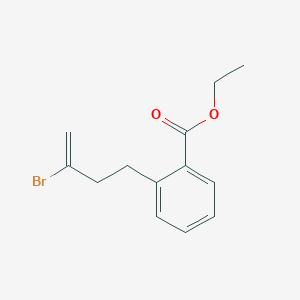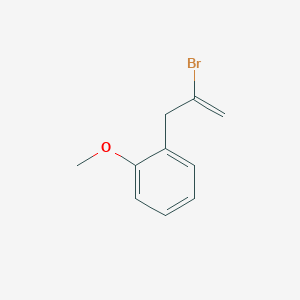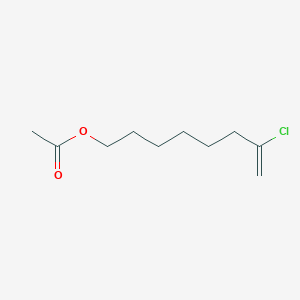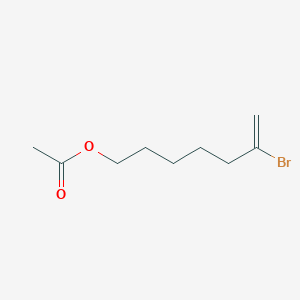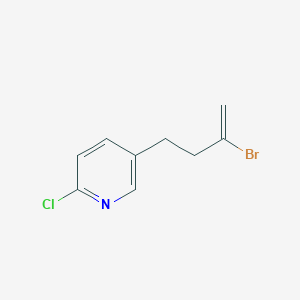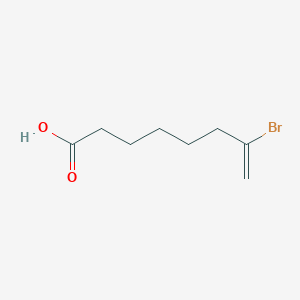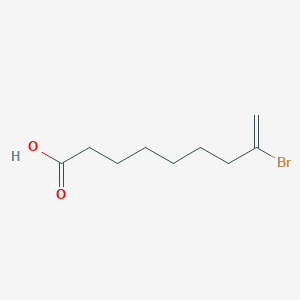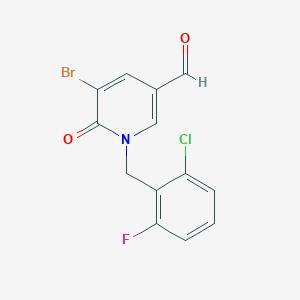
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is a halogenated heterocyclic compound with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, along with a propynyl group and a hydroxyl group. It is commonly used in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine-3-carbaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Coupling Reactions: The propynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used.
Coupling Reactions: Palladium catalysts and copper iodide are typically used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes or ketones.
Coupling Reactions: Products include complex aromatic compounds with extended conjugation.
科学的研究の応用
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
作用機序
The mechanism of action of 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is largely dependent on its chemical structure. The bromine atom and the propynyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: Similar structure but with a methoxy group instead of a bromine atom.
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: Contains a benzyloxy group instead of a bromine atom.
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Contains both a bromine and a methoxy group.
Uniqueness
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific types of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
特性
IUPAC Name |
3-(5-bromopyridin-3-yl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQZFIXVXRTDRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640074 |
Source


|
| Record name | 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-37-5 |
Source


|
| Record name | 3-(5-Bromo-3-pyridinyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
